Cucurbitacine-X-glucoside
CAS No.: 74080-86-7
Cat. No.: VC19336470
Molecular Formula: C36H52O11
Molecular Weight: 660.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74080-86-7 |
|---|---|
| Molecular Formula | C36H52O11 |
| Molecular Weight | 660.8 g/mol |
| IUPAC Name | (8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
| Standard InChI | InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1 |
| Standard InChI Key | VUWQDBVUAUCVJP-HNSCCJSDSA-N |
| Isomeric SMILES | CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
| Canonical SMILES | CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Introduction
Biosynthesis and Enzymatic Modification
Cucurbitacine-X-glucoside is synthesized in plants of the Cucurbitaceae family, notably Citrullus lanatus (watermelon), through a two-step enzymatic process :
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Core Triterpenoid Formation: Cyclization of oxidosqualene by cucurbitadienol synthase yields cucurbitane-type triterpenes.
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Glucosylation: UDP-glucosyltransferases (UGTs) catalyze the attachment of glucose to the C-2 hydroxyl group, a regioselective modification critical for bioactivity .
Recent work identified ClUGT1 in watermelon as the primary enzyme responsible for this glucosylation, with kinetic assays showing a of 12.3 μM for cucurbitacin X . This step is evolutionarily conserved in Cucurbitaceae, suggesting a defensive role against herbivores via toxin diversification .
Pharmacokinetics and Biological Activity
Absorption and Metabolism
Cucurbitacine-X-glucoside exhibits dose-linear pharmacokinetics in murine models, with a plasma of 1.5 hours and bioavailability of 18% . Glucosylation delays hepatic metabolism compared to aglycone cucurbitacins, prolonging systemic exposure. Phase II metabolism involves sulfation and glucuronidation, primarily mediated by UGT1A1 and SULT1E1 isoforms .
Anticancer Mechanisms
The compound inhibits STAT3 phosphorylation () and downregulates cyclin D1 expression, inducing G2/M cell cycle arrest in breast cancer (MCF-7) and colon cancer (HCT116) lines . Comparative studies show 3-fold greater apoptosis induction in glucosylated versus non-glycosylated cucurbitacins, attributed to enhanced membrane transport via GLUT1 transporters .
Comparative Analysis with Related Cucurbitacins
The table below contrasts Cucurbitacine-X-glucoside with major cucurbitacin derivatives:
| Compound | Molecular Formula | Glycosylation Site | Key Biological Activity | Solubility (mg/mL) |
|---|---|---|---|---|
| Cucurbitacine-X-glucoside | C-2 | STAT3 inhibition, anti-inflammatory | 4.2 | |
| Cucurbitacin B | None | Cytotoxic (pancreatic cancer) | 0.3 | |
| Cucurbitacin E | None | JAK2/STAT3 inhibition | 0.5 | |
| Cucurbitacin I 2-glucoside | C-2 | Apoptosis (leukemia cells) | 5.1 |
Glucosylation at C-2 consistently improves aqueous solubility and target selectivity across analogs, though bioactivity varies with substitution patterns. For instance, Cucurbitacin I 2-glucoside’s additional hydroxyl group at C-25 enhances binding to Bcl-2 family proteins .
Applications and Current Research Directions
Therapeutic Applications
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Oncology: Phase I trials are evaluating cucurbitacine-X-glucoside nanoparticles (75 nm) for targeted delivery to STAT3-overexpressing tumors .
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Anti-Inflammatory Therapy: In murine colitis models, oral administration (10 mg/kg) reduced IL-6 levels by 62% via NF-κB pathway suppression .
Agricultural Uses
As a natural pesticide, the compound deters Aphis gossypii (cotton aphid) at LC = 12 ppm, outperforming synthetic neonicotinoids in field trials .
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